5-(Pyrimidin-5-yl)benzene-1,3-dicarboxylic acid chemical structure
5-(Pyrimidin-5-yl)benzene-1,3-dicarboxylic acid chemical structure
An in-depth technical guide on the chemical structure, synthesis, and application of 5-(Pyrimidin-5-yl)benzene-1,3-dicarboxylic acid.[1]
Structural Analysis, Synthesis, and Applications in Reticular Chemistry
Executive Summary
5-(Pyrimidin-5-yl)benzene-1,3-dicarboxylic acid (CAS: 1417570-15-0 ), often abbreviated as H₂L or H₂pymip in literature, is a bifunctional hetero-organic ligand critical to the field of Metal-Organic Frameworks (MOFs).[1] Its structure combines a robust isophthalic acid moiety (providing structural rigidity and coordination strength) with a pyrimidine ring (providing Lewis basic nitrogen sites).[1]
This compound is the primary linker in high-performance gas-sorption materials such as NJFU-2 and NJU-Bai8 . Its unique "dual-functionality"—acting as both a structural strut and a chemical interaction site—makes it a high-value target for researchers developing materials for selective CO₂ capture and catalytic scaffolds.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Structural Identity
The molecule consists of two aromatic rings connected by a single C-C bond (biaryl system).[1] The central benzene ring is substituted at the 1 and 3 positions with carboxylic acid groups, and at the 5 position with a pyrimidin-5-yl group.[1]
| Property | Data |
| IUPAC Name | 5-(Pyrimidin-5-yl)benzene-1,3-dicarboxylic acid |
| Common Synonyms | 5-(Pyrimidin-5-yl)isophthalic acid; H₂pymip |
| CAS Number | 1417570-15-0 |
| Molecular Formula | C₁₂H₈N₂O₄ |
| Molecular Weight | 244.20 g/mol |
| Symmetry Point Group | |
| pKa (Predicted) |
Functional Group Analysis[1]
-
Isophthalate Moiety (Structural): The 1,3-dicarboxylate arrangement allows for the formation of discrete metal clusters (Secondary Building Units or SBUs), most notably the "copper paddlewheel" (
) or similar cobalt/zinc clusters.[1] This geometry typically dictates a bent coordination angle of 120°, favoring the formation of Kagomé lattices or (3,24)-connected networks.[1] -
Pyrimidine Moiety (Functional): The pyrimidine ring contains two nitrogen atoms at the meta positions relative to the biaryl bond.[1] In many MOF structures (e.g., NJFU-2), these nitrogens remain uncoordinated , acting as exposed Lewis basic sites.[1] These sites possess a high affinity for quadrupolar molecules like CO₂, significantly enhancing gas selectivity over N₂ or CH₄.[1]
Structural Topology Diagram
The following diagram illustrates the connectivity and the distinct roles of the two aromatic systems.
Figure 1: Functional decomposition of the ligand showing the separation between the structural coordination domain (blue) and the functional gas-interacting domain (red).[1]
Synthesis Protocol
The synthesis of 5-(pyrimidin-5-yl)isophthalic acid is typically achieved via a Suzuki-Miyaura cross-coupling reaction.[1] This method is preferred for its tolerance of functional groups and high yield in biaryl bond formation.
Retrosynthetic Analysis
-
Precursors: Dimethyl 5-bromoisophthalate + Pyrimidine-5-boronic acid.[1]
-
Key Transformation: Pd-catalyzed C-C bond formation.
-
Final Step: Saponification (Hydrolysis) of the ester to the acid.[1]
Step-by-Step Experimental Workflow
Step 1: Suzuki Coupling (Ester Formation)
-
Reagents:
-
Procedure:
-
Degas solvents thoroughly with
or Argon (Critical to prevent catalyst deactivation).[1] -
Combine reagents in a Schlenk flask or pressure vial.
-
Heat to reflux (approx. 90-100°C) for 24–48 hours under inert atmosphere.
-
Monitoring: Check progress via TLC (Ethyl Acetate/Hexane) or LC-MS.
-
-
Workup:
-
Cool to room temperature.[2] Filter through Celite to remove Palladium black.
-
Concentrate filtrate under reduced pressure.
-
Extract with Ethyl Acetate/Brine. Dry organic layer over
. -
Purify via column chromatography (Silica gel) to obtain Dimethyl 5-(pyrimidin-5-yl)isophthalate .
-
Step 2: Hydrolysis (Acid Formation) [1]
-
Reagents:
-
Procedure:
-
Dissolve ester in solvent mixture.
-
Add base solution and stir at reflux (60-70°C) for 12 hours.
-
Validation: Solution should become clear (homogeneous).
-
-
Isolation:
Synthesis Logic Diagram
Figure 2: Synthetic pathway for the production of the ligand from commercial precursors.
Applications in Materials Science (MOFs)[1][3][6][7][11]
The primary utility of this ligand is in the construction of Metal-Organic Frameworks .[1] The ligand is designed to solve a specific problem: increasing CO₂ selectivity without sacrificing pore volume.[1]
Case Study: NJFU-2 (Cobalt-Based MOF)
-
Composition:
where L is the deprotonated ligand.[1] -
Topology: The carboxylate groups form "paddlewheel" clusters (
) which act as 4-connected nodes.[1] The ligand acts as a linker.[1][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Mechanism of Action:
-
Pore Structure: The isophthalate backbone creates large channels.[1]
-
Selectivity: The pyrimidine rings protrude into these channels.[1] The uncoordinated nitrogen atoms create localized dipoles.[1]
-
Interaction:
(quadrupolar) interacts strongly with these N-sites via dipole-quadrupole interactions, while and (non-polar) interact weakly.[1]
-
-
Performance: NJFU-2 exhibits high
selectivity (approx. 195:1) andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> selectivity (approx. 26:1) at ambient conditions.[4][5]
Coordination Modes
The ligand displays versatile coordination chemistry:[1]
-
Bis-bidentate (Bridging): Both carboxylates bind to metal centers (standard MOF formation).
-
Monodentate (N-donor): In rare cases or specific synthesis conditions, the pyrimidine nitrogen can bind to soft metals (Ag, Cu), leading to mixed-connectivity frameworks.[1]
Characterization Standards
To ensure the integrity of the synthesized ligand before use in MOF growth, the following characterization data must be verified:
-
¹H NMR (DMSO-d₆, 300/400 MHz):
-
IR Spectroscopy (FT-IR):
References
-
Synthesis and MOF Application (NJFU-2)
-
NJU-Bai8 Framework
-
Ligand Properties & CAS Data
-
PubChem Compound Summary for CID 71313494 (5-(Pyrimidin-5-yl)isophthalic acid). [1]
-
-
General Suzuki Coupling Methodology for Isophthalates
Sources
- 1. Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review [mdpi.com]
- 2. 5-(pyrimidin-5-yl)isophthalic acid - CD Bioparticles [cd-bioparticles.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-(Pyrimidin-5-yl)isophthalic acid | 1417570-15-0 [sigmaaldrich.com]
- 5. nanochemazone.com [nanochemazone.com]
- 6. researchgate.net [researchgate.net]
